ML303

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

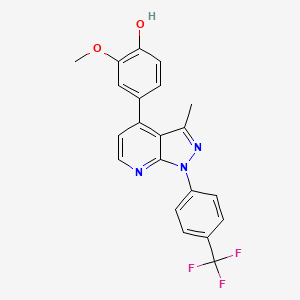

2-methoxy-4-[3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-4-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N3O2/c1-12-19-16(13-3-8-17(28)18(11-13)29-2)9-10-25-20(19)27(26-12)15-6-4-14(5-7-15)21(22,23)24/h3-11,28H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRHGNCGFMRGSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC=CC(=C12)C3=CC(=C(C=C3)O)OC)C4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML303: A Potent Small-Molecule Inhibitor of Influenza A Virus Non-Structural Protein 1 (NS1)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Influenza A virus continues to pose a significant global health threat, necessitating the development of novel antiviral therapeutics that target viral components distinct from currently approved drugs. The viral non-structural protein 1 (NS1) is a key virulence factor and a compelling target for antiviral intervention due to its multifaceted role in suppressing the host's innate immune response, particularly the type I interferon system. This document provides a comprehensive technical overview of ML303, a potent and selective small-molecule inhibitor of influenza A virus NS1. This compound was identified through a high-throughput yeast-based phenotypic screen and has demonstrated significant antiviral activity in cell-based assays. This guide details the mechanism of action of this compound, presents its key quantitative data, outlines the experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to Influenza NS1 as a Therapeutic Target

The non-structural protein 1 (NS1) of influenza A virus is a multifunctional protein that plays a critical role in viral pathogenesis.[1][2] It is expressed at high levels in infected cells and functions primarily to counteract the host's antiviral interferon (IFN) response.[1][2] NS1 is composed of an N-terminal RNA-binding domain and a C-terminal effector domain.[1][2] Through these domains, NS1 interacts with a variety of host factors to inhibit key antiviral pathways. For instance, NS1 can bind to double-stranded RNA (dsRNA) to prevent the activation of 2'-5'-oligoadenylate synthetase (OAS) and protein kinase R (PKR), two key sensors of viral infection.[1][2] Furthermore, NS1 can inhibit the processing and nuclear export of cellular pre-mRNAs, thereby suppressing the production of host antiviral proteins, including IFN-β.[1][2] Given its central role in evading host immunity and promoting viral replication, inhibition of NS1 function represents a promising strategy for the development of novel anti-influenza therapeutics.

This compound: A Novel NS1 Antagonist

This compound is a small molecule belonging to a pyrazolopyridine chemical series identified as a potent antagonist of influenza A virus NS1 function.[1] It was discovered through a quantitative high-throughput screen (qHTS) utilizing a novel yeast-based phenotypic assay.[1] this compound has been shown to inhibit the replication of influenza A/PR/8/34 virus in Madin-Darby canine kidney (MDCK) cells with high potency and low cytotoxicity.[1] The mechanism of action of this compound involves the restoration of NS1-inhibited expression of interferon mRNA, thereby counteracting the immunosuppressive effects of the NS1 protein.[1]

Quantitative Data for this compound and Analogs

The following tables summarize the key quantitative data for this compound and its analogs as reported in the NIH Probe Report.[1][3]

Table 1: Antiviral Activity and Cytotoxicity of this compound

| Compound | Assay | Cell Line | Virus Strain | Endpoint | Value |

| This compound | Viral Titer Reduction | MDCK | Influenza A/PR/8/34 | IC90 | 155 nM |

| This compound | Cytotoxicity | MDCK | - | CC50 | > 40 µM |

Table 2: Structure-Activity Relationship (SAR) of this compound Analogs

| Analog ID | Modification | Viral Titer Reduction IC90 (nM) |

| This compound | - | 155 |

| NCGC00248768 | R-group modification | > 25,000 |

| NCGC00244898 | R-group modification | 2,380 |

| NCGC00244896 | R-group modification | 3,120 |

| NCGC00244897 | R-group modification | 1,480 |

| NCGC00248765 | R-group modification | 1,240 |

Experimental Protocols

Primary Screen: Yeast-Based NS1 Antagonist Assay

This assay was designed to identify compounds that rescue the slow-growth phenotype induced by NS1 expression in Saccharomyces cerevisiae.

Protocol:

-

Yeast Culture Preparation: A frozen aliquot of yeast engineered to express influenza NS1 is used to inoculate 100 mL of yeast culture medium. The culture is incubated overnight at 30°C with shaking at 250 RPM.

-

Cell Harvesting and Washing: The overnight culture is centrifuged at 4000 RPM to pellet the yeast cells. The supernatant is discarded, and the cell pellet is washed three times with 15 mL of sterile water.

-

Cell Resuspension: The washed yeast pellet is resuspended in 10 mL of fresh yeast assay medium.

-

Compound Dispensing: Test compounds are dispensed into 1536-well microplates.

-

Yeast Inoculation: The resuspended yeast culture is added to the wells of the microplates containing the test compounds.

-

Incubation: The plates are incubated at 30°C.

-

Readout: The optical density (OD) of the yeast culture in each well is measured at regular intervals to monitor cell growth. Compounds that reverse the NS1-induced slow-growth phenotype are identified as hits.

Secondary Assay: Influenza A Virus Replication in MDCK Cells

This cell-based assay is used to confirm the antiviral activity of compounds identified in the primary screen.

Protocol:

-

Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded into 96-well plates and grown to confluency.

-

Compound Treatment: The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then treated with various concentrations of the test compound diluted in infection medium.

-

Virus Infection: The cells are infected with influenza A/PR/8/34 virus at a specific multiplicity of infection (MOI).

-

Incubation: The infected plates are incubated at 37°C in a 5% CO2 incubator for a defined period (e.g., 24-72 hours).

-

Viral Titer Determination: The supernatant from each well is collected, and the viral titer is determined using a standard method such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

-

Data Analysis: The concentration of the compound that inhibits viral replication by 90% (IC90) is calculated.

Cytotoxicity Assay

This assay is performed to determine the toxicity of the compounds to the host cells.

Protocol:

-

Cell Seeding: MDCK cells are seeded into 96-well plates.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound.

-

Incubation: The plates are incubated for the same duration as the antiviral assay.

-

Viability Assessment: Cell viability is assessed using a standard method, such as the MTT or CellTiter-Glo assay.

-

Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated.

Visualizations

Signaling Pathway of NS1-Mediated Interferon Antagonism

Caption: NS1-mediated antagonism of the host interferon response and the inhibitory action of this compound.

Experimental Workflow for this compound Discovery and Validation

Caption: Workflow for the discovery and validation of this compound as an influenza NS1 inhibitor.

Logical Relationship of Screening and Validation

Caption: Logical progression from primary screening to the validation of this compound.

Conclusion

This compound represents a promising lead compound for the development of a new class of anti-influenza drugs targeting the viral NS1 protein. Its potent and specific inhibition of NS1 function, leading to the restoration of the host's innate immune response, offers a mechanism of action that is distinct from currently available antiviral agents. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into this compound and its analogs, with the ultimate goal of advancing the development of novel and effective therapies for influenza virus infections. Further studies, including in vivo efficacy and pharmacokinetic/pharmacodynamic profiling, will be crucial in evaluating the full therapeutic potential of this promising NS1 inhibitor.

References

- 1. Discovery of Small Molecule Influenza Virus NS1 Antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Discovery of Small Molecule Influenza Virus NS1 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Table 1, List of the NS1 inhibitor probe this compound and related analogs and their corresponding identification numbers - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

ML303 and its Role in Ferroptosis: An In-depth Technical Guide

Disclaimer: As of late 2025, a comprehensive review of scientific literature, patents, and conference proceedings reveals no established or documented role for the compound ML303 in the biological process of ferroptosis. This compound is primarily recognized in the scientific community as a potent inhibitor of the influenza A virus non-structural protein 1 (NS1), playing a role in antiviral research. The following guide provides a detailed overview of the core mechanisms of ferroptosis, utilizing well-characterized modulators of this pathway as examples, to serve as a technical resource for researchers, scientists, and drug development professionals.

Introduction to Ferroptosis

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1][2][3] Morphologically, genetically, and biochemically distinct from other forms of programmed cell death such as apoptosis and necroptosis, ferroptosis is implicated in a growing number of physiological and pathological processes, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury.[1][3]

The core mechanism of ferroptosis revolves around the overwhelming of the cell's antioxidant capacity, specifically the glutathione peroxidase 4 (GPX4) system, leading to unchecked lipid peroxidation and subsequent cell membrane damage.[1][2][4]

Core Signaling Pathways in Ferroptosis

The regulation of ferroptosis is complex, involving multiple interconnected pathways that govern iron metabolism, lipid metabolism, and antioxidant defense systems.

The System Xc-/GSH/GPX4 Axis

This is the canonical pathway defending against ferroptosis.

-

System Xc- : This cystine/glutamate antiporter, composed of the subunits SLC7A11 and SLC3A2, imports extracellular cystine while exporting intracellular glutamate.[5]

-

Glutathione (GSH) Synthesis : Intracellular cystine is reduced to cysteine, a rate-limiting precursor for the synthesis of the major cellular antioxidant, glutathione (GSH).

-

Glutathione Peroxidase 4 (GPX4) : GPX4 is a selenoenzyme that utilizes GSH as a cofactor to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby preventing the propagation of lipid peroxidation.[4][6]

Inhibition of any component of this axis can lead to the induction of ferroptosis. For instance, the small molecule Erastin inhibits System Xc-, leading to GSH depletion and subsequent GPX4 inactivation.[7] In contrast, RSL3 directly and covalently inhibits GPX4.[8]

Iron Metabolism

The "ferro" in ferroptosis underscores the critical role of iron.

-

Labile Iron Pool : An excess of intracellular labile iron (Fe2+) can participate in Fenton reactions, generating highly reactive hydroxyl radicals that initiate and propagate lipid peroxidation.

-

Iron Homeostasis : Proteins involved in iron uptake (e.g., transferrin receptor), storage (e.g., ferritin), and export (e.g., ferroportin) are key regulators of ferroptosis sensitivity.

Lipid Metabolism

The substrates for lethal lipid peroxidation are polyunsaturated fatty acids (PUFAs).

-

PUFA Incorporation : The enzymes ACSL4 and LPCAT3 are crucial for esterifying PUFAs into membrane phospholipids, thereby increasing the cell's susceptibility to ferroptosis.[9]

-

Lipid Peroxidation : Once initiated by reactive oxygen species (ROS), lipid peroxidation can become a self-propagating chain reaction within the cell membrane, leading to loss of membrane integrity and cell death.

Below is a diagram illustrating the core signaling pathways of ferroptosis.

Quantitative Data for Key Ferroptosis Modulators

The potency of small molecules that induce or inhibit ferroptosis is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). These values can vary depending on the cell line and experimental conditions.

| Compound | Target | Action | Typical EC50/IC50 Range | Reference Cell Line(s) |

| Erastin | System Xc- | Inducer | 1 - 10 µM | HT-1080, BJeLR |

| RSL3 | GPX4 | Inducer | 50 - 200 nM | HT-1080, PANC1 |

| Ferrostatin-1 | Lipid ROS | Inhibitor | 10 - 100 nM | Various |

| Liproxstatin-1 | Lipid ROS | Inhibitor | 10 - 50 nM | Various |

| Sorafenib | System Xc- | Inducer | 2 - 10 µM | HepG2, Huh7 |

Note: The values presented are approximate and for comparative purposes. Please refer to specific literature for precise values under defined experimental conditions.

Experimental Protocols for Assessing Ferroptosis

Several assays are employed to detect the hallmarks of ferroptosis. Below are outlines of key experimental protocols.

Cell Viability and Cell Death Assays

This protocol assesses the cytotoxic effect of a compound and whether cell death can be rescued by a known ferroptosis inhibitor.

Experimental Workflow:

Methodology:

-

Cell Seeding: Seed cells (e.g., HT-1080) in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment.

-

Compound Treatment: Prepare serial dilutions of the ferroptosis inducer (e.g., RSL3). For rescue experiments, prepare solutions of the inducer in the presence of a constant concentration of a ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1).

-

Incubation: Add the compounds to the cells and incubate for a predetermined time (e.g., 24 hours).

-

Viability Measurement: Add a viability reagent according to the manufacturer's instructions (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Data Analysis: Measure the signal (e.g., luminescence) and normalize the data to untreated controls. Plot dose-response curves to calculate EC50 values. A rightward shift in the dose-response curve in the presence of the inhibitor confirms ferroptosis-specific cell death.

Lipid Peroxidation Assay

This assay directly measures the hallmark of ferroptosis: the accumulation of lipid reactive oxygen species.

Experimental Workflow:

Methodology:

-

Cell Treatment: Treat cells with the ferroptosis inducer (e.g., 10 µM Erastin) and appropriate controls (vehicle, co-treatment with Ferrostatin-1).

-

Dye Loading: During the last 30-60 minutes of incubation, add the C11-BODIPY 581/591 dye to the cell culture medium at a final concentration of 1-5 µM. This dye emits red fluorescence in its reduced state within membranes and shifts to green fluorescence upon oxidation by lipid peroxides.

-

Cell Harvesting and Analysis:

-

For Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Analyze the fluorescence in the green (e.g., FITC) and red (e.g., PE) channels. An increase in the green/red fluorescence ratio indicates lipid peroxidation.

-

For Microscopy: Wash the cells and immediately image using a fluorescence microscope with appropriate filter sets for the oxidized and reduced forms of the dye.

-

Conclusion

While this compound does not currently have a recognized role in ferroptosis, the study of this cell death pathway is a rapidly evolving field with significant therapeutic potential. Understanding the core mechanisms, utilizing robust experimental protocols, and accurately interpreting quantitative data are paramount for researchers and drug developers seeking to harness ferroptosis for the treatment of human diseases. The signaling pathways and experimental frameworks detailed in this guide provide a foundation for the investigation of novel ferroptosis modulators and their translation into clinical applications.

References

- 1. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ferroptosis-related small-molecule compounds in cancer therapy: Strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ferroptosis as a potential target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Bioinorganic Modulators of Ferroptosis: A Review of Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MS4A15 drives ferroptosis resistance through calcium-restricted lipid remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Ferroptosis and EMT resistance in cancer: a comprehensive review of the interplay [frontiersin.org]

- 8. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Role of ML303 in Cellular Processes: An Examination of Current Evidence

Despite interest in the potential of ML303 as a modulator of ferroptosis through the inhibition of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), a comprehensive review of available scientific literature does not currently support this specific mechanism of action. This technical guide consolidates the existing, albeit indirect, information surrounding ACSL4 and ferroptosis, and clarifies the current understanding of this compound's biological targets.

ACSL4: A Key Regulator of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) has been identified as a critical enzyme in the execution of this process. ACSL4 plays a pivotal role by catalyzing the esterification of long-chain polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (AA) and adrenic acid (AdA), into their corresponding acyl-CoA derivatives. These PUFA-CoAs are then incorporated into phospholipids, primarily phosphatidylethanolamines (PEs), by lysophosphatidylcholine acyltransferase 3 (LPCAT3). The resulting PUFA-containing phospholipids are highly susceptible to oxidation, leading to the accumulation of lipid peroxides and subsequent cell death.

The inhibition of ACSL4 is therefore considered a key therapeutic strategy for mitigating ferroptosis-mediated cell death in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and certain types of cancer.

The ACSL4-Mediated Ferroptosis Pathway

The signaling cascade leading to ferroptosis, with ACSL4 as a central player, can be visualized as follows:

Investigating this compound: Current Scientific Consensus

Initial interest in this compound as a potential ACSL4 inhibitor has not been substantiated by subsequent research. Searches for direct evidence, such as IC50 values for ACSL4 inhibition or data from cell-based ferroptosis assays, have not yielded any supporting results.

Contrarily, publicly available data and scientific literature identify This compound as a potent inhibitor of the influenza A virus non-structural protein 1 (NS1) . The established IC50 value for this compound against NS1 is approximately 155 nM. The NS1 protein is a key virulence factor in influenza viruses, and its inhibition is a strategy for developing antiviral therapeutics.

Experimental Protocols for Assessing ACSL4 Inhibition and Ferroptosis

While there is no specific data for this compound in this context, the following are generalized protocols for evaluating potential ACSL4 inhibitors and their effects on ferroptosis.

In Vitro ACSL4 Enzyme Inhibition Assay

This assay directly measures the enzymatic activity of ACSL4 in the presence of a potential inhibitor.

Table 1: Protocol for In Vitro ACSL4 Enzyme Inhibition Assay

| Step | Procedure |

| 1. Reagent Preparation | - Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM DTT).- Prepare solutions of recombinant human ACSL4, ATP, Coenzyme A (CoA), and a labeled fatty acid substrate (e.g., [³H]-Arachidonic Acid).- Prepare serial dilutions of the test compound (e.g., potential ACSL4 inhibitor). |

| 2. Reaction Initiation | - In a microplate, combine the reaction buffer, recombinant ACSL4, and the test compound at various concentrations.- Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.- Initiate the reaction by adding ATP, CoA, and the labeled fatty acid substrate. |

| 3. Reaction Incubation | - Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C. |

| 4. Reaction Termination | - Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol, heptane, and phosphoric acid). |

| 5. Product Separation | - Separate the radiolabeled acyl-CoA product from the unreacted fatty acid using a suitable method, such as liquid-liquid extraction or solid-phase extraction. |

| 6. Quantification | - Quantify the amount of radiolabeled acyl-CoA product using a scintillation counter. |

| 7. Data Analysis | - Calculate the percentage of ACSL4 inhibition for each concentration of the test compound.- Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. |

Cell-Based Ferroptosis Assay

This assay assesses the ability of a compound to protect cells from ferroptosis induced by a known trigger.

Table 2: Protocol for Cell-Based Ferroptosis Assay

| Step | Procedure |

| 1. Cell Culture | - Culture a cell line known to be susceptible to ferroptosis (e.g., HT-1080 fibrosarcoma cells) in appropriate growth medium. |

| 2. Compound Treatment | - Seed the cells in a multi-well plate and allow them to adhere overnight.- Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours). |

| 3. Ferroptosis Induction | - Induce ferroptosis by adding a known inducer, such as erastin (an inhibitor of the cystine/glutamate antiporter) or RSL3 (a direct inhibitor of GPX4). |

| 4. Incubation | - Incubate the cells for a period sufficient to induce cell death (e.g., 24-48 hours). |

| 5. Cell Viability Assessment | - Measure cell viability using a standard method, such as the MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay, or by counting viable cells using a hemocytometer and trypan blue exclusion. |

| 6. Data Analysis | - Calculate the percentage of cell viability for each concentration of the test compound relative to the control (untreated) and ferroptosis-induced cells.- Determine the EC50 value (the concentration at which the compound provides 50% protection against ferroptosis). |

Experimental Workflow for Inhibitor Validation

A logical workflow for the identification and validation of a novel ACSL4 inhibitor would proceed as follows:

Conclusion

In-Depth Technical Guide to ML303: A Potent Inhibitor of Influenza NS1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of ML303, a potent small-molecule inhibitor of the influenza A non-structural protein 1 (NS1). All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams.

Chemical Structure and Properties

This compound, with the chemical name 2-Methoxy-4-(3-methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)phenol, is a novel heterocyclic compound identified as a potent inhibitor of the influenza A NS1 protein. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2-Methoxy-4-(3-methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)phenol | |

| Synonym | This compound | |

| Molecular Formula | C₂₁H₁₆F₃N₃O₂ | [1] |

| Molecular Weight | 399.37 g/mol | [1] |

| CAS Number | 1638211-04-7 | [1] |

| Appearance | White to beige powder | [1] |

| Solubility | Soluble in DMSO (20 mg/mL) | [1] |

| SMILES | CC1=NN(C2=CC=C(C(F)(F)F)C=C2)C3=NC=CC(C4=CC=C(O)C(OC)=C4)=C31 | [1] |

| InChI | InChI=1S/C21H16F3N3O2/c1-12-19-16(13-3-8-17(28)18(11-13)29-2)9-10-25-20(19)27(26-12)15-6-4-14(5-7-15)21(22,23)24/h3-11,28H,1-2H3 | [1] |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the influenza A non-structural protein 1 (NS1), a key virulence factor that counteracts the host's antiviral immune response. By inhibiting NS1, this compound restores the host's ability to mount an effective defense against the virus.

| Parameter | Value |

| Target | Influenza A Non-Structural Protein 1 (NS1) |

| IC₅₀ | 155 nM |

Signaling Pathways Modulated by Influenza NS1

The influenza NS1 protein interferes with multiple host signaling pathways to facilitate viral replication and evade the immune system. The primary pathways affected are the RIG-I-mediated interferon production and the PI3K/Akt survival pathway.

The retinoic acid-inducible gene I (RIG-I) is a key cytosolic sensor that detects viral RNA and initiates an antiviral signaling cascade, leading to the production of type I interferons (IFN-α/β). NS1 effectively shuts down this pathway at multiple points. This compound, by inhibiting NS1, is expected to restore this antiviral signaling.

To ensure its survival and replication within the host cell, the influenza virus activates the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis. The NS1 protein plays a crucial role in this activation.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound (2-Methoxy-4-(3-methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)phenol) is not publicly available in the searched literature. However, the synthesis of similar pyrazolo[3,4-b]pyridine derivatives generally involves a multi-step process. A plausible synthetic route is outlined below, based on general methods for this class of compounds.

Note: This represents a generalized approach. The specific reagents, reaction conditions, and purification methods for the synthesis of this compound would require access to the primary synthetic chemistry literature, which was not identified in the search.

NS1 Inhibition Assay: Fluorescence Polarization

The inhibitory activity of this compound against the influenza NS1 protein was likely determined using a fluorescence polarization (FP)-based binding assay. This method measures the ability of a test compound to disrupt the interaction between NS1 and its double-stranded RNA (dsRNA) binding partner.

Principle: A small, fluorescently labeled dsRNA molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When bound by the much larger NS1 protein, the tumbling rate of the complex is significantly slower, leading to a high fluorescence polarization signal. An inhibitor that disrupts this interaction will cause a decrease in the fluorescence polarization.

Materials:

-

Purified, recombinant influenza A NS1 protein

-

Fluorescein-labeled dsRNA oligonucleotide (e.g., 16-mer)

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10% glycerol, 5 mM MgCl₂, 2 mM TCEP, pH 7.4)

-

This compound or other test compounds dissolved in DMSO

-

384-well, non-stick microplates

-

A microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

-

Assay Reaction: a. To each well of the microplate, add the assay buffer. b. Add the fluorescently labeled dsRNA to a final concentration of approximately 10 nM. c. Add the purified NS1 protein to a concentration that yields a significant FP signal shift upon binding to the dsRNA (this needs to be empirically determined, but is typically in the low nanomolar range). d. Add the serially diluted this compound or control vehicle (DMSO). e. The final assay volume is typically 20-50 µL.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for fluorescein (e.g., 485 nm excitation, 535 nm emission).

-

Data Analysis: a. The data is typically normalized to the controls (0% inhibition for NS1 + dsRNA + DMSO; 100% inhibition for dsRNA + DMSO). b. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

Physicochemical Properties

| Property | Value | Method |

| pKa | Not experimentally determined | - |

| LogP | Not experimentally determined | - |

General Methodologies for Determination:

-

pKa: Can be determined experimentally using methods such as potentiometric titration, UV-Vis spectrophotometry, or capillary electrophoresis.

-

LogP: The octanol-water partition coefficient is typically determined using the shake-flask method followed by quantification of the compound in each phase by HPLC or UV-Vis spectroscopy.

Conclusion

This compound is a promising lead compound for the development of novel anti-influenza therapeutics. Its potent inhibition of the viral NS1 protein offers a mechanism to counteract viral immune evasion strategies. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and pharmacokinetic properties. The development of a detailed and scalable synthetic route will also be critical for its advancement as a potential drug candidate. The lack of publicly available experimental data on its synthesis and key physicochemical properties highlights the need for further research in these areas.

References

The Discovery and Synthesis of ML303: A Potent Inhibitor of Influenza NS1

A Technical Whitepaper for Drug Discovery Professionals

Abstract

ML303 is a novel small molecule antagonist of the influenza A virus non-structural protein 1 (NS1), a key viral factor responsible for suppressing the host's innate immune response. By inhibiting NS1, this compound restores the production of antiviral cytokines, such as interferon-β (IFN-β), thereby allowing the host to mount an effective defense against the virus. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate further research and development of this promising antiviral compound.

Introduction

Influenza A virus continues to pose a significant global health threat, with seasonal epidemics and the potential for pandemics causing widespread morbidity and mortality. The viral non-structural protein 1 (NS1) is a critical virulence factor that counteracts the host's innate immune system, primarily by inhibiting the production of type I interferons. This immune evasion mechanism allows for efficient viral replication and pathogenesis. Consequently, the NS1 protein has emerged as an attractive target for the development of novel anti-influenza therapeutics.

This compound, a pyrazolopyridine derivative, was identified through a high-throughput screening campaign as a potent antagonist of the influenza A virus NS1 protein. This whitepaper details the discovery of this compound, its multi-step synthesis, and its biological activity in cellular models of influenza infection.

Discovery of this compound

This compound was discovered through a high-throughput screen of a chemical library for compounds that could reverse the NS1-mediated inhibition of a reporter gene. The primary screen identified a number of hit compounds, which were then subjected to a series of secondary assays to confirm their activity and elucidate their mechanism of action. This compound emerged as a lead candidate due to its potent and specific inhibition of influenza A virus replication.

Synthesis of this compound

The synthesis of this compound, chemically named 2-Methoxy-4-(3-methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)phenol, is a multi-step process. The general synthetic strategy for the pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound, followed by cyclization.

Detailed Synthesis Protocol

A plausible synthetic route, based on established methods for the synthesis of similar pyrazolo[3,4-b]pyridine derivatives, is outlined below.

Step 1: Synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

A mixture of (4-(trifluoromethyl)phenyl)hydrazine and ethyl acetoacetate is refluxed in ethanol with a catalytic amount of acetic acid. The resulting intermediate is then treated with hydrazine hydrate to yield the 5-aminopyrazole derivative.

Step 2: Synthesis of 2-Methoxy-4-(3-methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)phenol (this compound)

The 5-aminopyrazole from Step 1 is reacted with a suitably substituted 1,3-dicarbonyl compound, such as a derivative of 2-methoxy-4-acetylphenol, in a solvent like ethanol or acetic acid under reflux conditions. The reaction proceeds via a condensation and subsequent cyclization to form the pyrazolo[3,4-b]pyridine core of this compound. The final product is then purified by column chromatography.

Biological Activity and Mechanism of Action

This compound exhibits potent antiviral activity against influenza A virus, specifically the H1N1 strain A/PR/8/34. Its mechanism of action is the direct antagonism of the NS1 protein, which leads to the restoration of the host cell's innate immune response.

Quantitative Data

The biological activity of this compound has been quantified in various cellular assays. A summary of the key quantitative data is presented in the table below.

| Assay | Parameter | Value | Cell Line | Virus Strain |

| Influenza Virus Replication Assay | EC50 | 0.7 µM | MDCK | Influenza A/PR/8/34 (H1N1) |

| NS1 Antagonism Assay | IC90 | 155 nM | - | - |

| IFN-β mRNA Restoration Assay | - | Restoration observed at 20 µM | MDCK | Influenza A/PR/8/34 (H1N1) |

Signaling Pathway

This compound acts by inhibiting the influenza NS1 protein, which normally suppresses the host's interferon response. The diagram below illustrates the signaling pathway affected by this compound.

Caption: this compound inhibits the influenza NS1 protein, restoring IFN-β production.

Experimental Protocols

Influenza Virus Replication Assay (TCID50 Assay)

This assay is used to determine the concentration of an antiviral compound that inhibits 50% of the viral replication (EC50).

-

Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM.

-

Infection: Pre-incubate the serially diluted this compound with 100 TCID50 of influenza A/PR/8/34 virus for 30 minutes at 37°C.

-

Cell Treatment: Remove the growth medium from the MDCK cells, wash twice with PBS, and add the virus-compound mixture.

-

Incubation: Incubate the plate for 1 hour at 37°C.

-

Overlay: Remove the inoculum and add fresh serum-free DMEM containing 1 µg/mL TPCK-trypsin and the corresponding concentration of this compound.

-

Readout: After 48 hours of incubation, assess cell viability using the MTT assay. The EC50 value is calculated from the dose-response curve.

Quantitative RT-PCR for IFN-β mRNA

This protocol is used to measure the restoration of IFN-β mRNA levels in the presence of this compound.

-

Cell Culture and Infection: Seed MDCK cells in a 6-well plate. Once confluent, infect the cells with influenza A/PR/8/34 at a multiplicity of infection (MOI) of 2 in the presence or absence of 20 µM this compound.

-

Incubation: Incubate the cells for 6 hours at 37°C.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR: Perform quantitative PCR using primers specific for canine IFN-β and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in IFN-β mRNA expression.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the biological evaluation of this compound.

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound represents a promising new class of anti-influenza agent that targets a key viral virulence factor, the NS1 protein. Its ability to restore the host's innate immune response provides a novel mechanism of action that could be effective against a broad range of influenza A virus strains. The data and protocols presented in this whitepaper provide a solid foundation for further preclinical and clinical development of this compound and related compounds as a next-generation therapy for influenza.

An In-depth Technical Guide to Chemical Probes for ACSL4

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) has emerged as a critical enzyme in lipid metabolism and a key regulator of ferroptosis, an iron-dependent form of programmed cell death. As such, ACSL4 is a compelling target for therapeutic intervention in a variety of diseases, including cancer and ischemia-reperfusion injury. The development of selective chemical probes for ACSL4 is paramount for elucidating its biological functions and validating it as a drug target.

This technical guide provides a comprehensive overview of the current landscape of chemical probes for ACSL4. It is important to note that the compound ML303 is not a recognized chemical probe for ACSL4 . Publicly available data indicates that the similarly named probe, ML323 , is a potent and selective inhibitor of the USP1-UAF1 deubiquitinase complex.[1][2][3][4]

This guide will instead focus on two recently identified and characterized inhibitors of ACSL4: PRGL493 and AS-252424 . We will detail their biochemical and cellular activities, selectivity, and the experimental protocols utilized for their characterization. Furthermore, we will visualize the ACSL4-mediated ferroptosis signaling pathway and a general workflow for the identification and validation of ACSL4 inhibitors.

Introduction to ACSL4

ACSL4 is a member of the long-chain acyl-CoA synthetase family of enzymes, which are responsible for the conversion of free long-chain fatty acids into their metabolically active acyl-CoA esters. ACSL4 exhibits a unique substrate preference for polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (AA) and adrenic acid (AdA).[5] This enzymatic activity is a crucial initial step for the incorporation of these PUFAs into cellular membranes, primarily into phosphatidylethanolamines (PEs). The enrichment of membranes with PUFA-containing phospholipids renders them susceptible to lipid peroxidation, a key event in the execution of ferroptosis.[6][7]

The central role of ACSL4 in ferroptosis has positioned it as a key therapeutic target. Inhibition of ACSL4 has been shown to protect cells from ferroptotic cell death, highlighting the potential of ACSL4 inhibitors in treating diseases where ferroptosis is implicated, such as neurodegenerative disorders, acute kidney injury, and certain types of cancer.[5]

Chemical Probes for ACSL4

While the user's query mentioned this compound, our extensive review of the scientific literature found no evidence of its activity as an ACSL4 probe. Instead, we present the following two compounds as the current leading chemical probes for studying ACSL4 function.

PRGL493: A Novel ACSL4 Inhibitor

PRGL493 was identified through a homology model-based virtual screen and has been characterized as a potent inhibitor of ACSL4.[5]

Data Presentation

| Compound | Target | Biochemical Activity | Cellular Activity | Reference |

| PRGL493 | ACSL4 | Potent inhibition of recombinant ACSL4 activity (comparable to 100 µM rosiglitazone) | Inhibition of cell proliferation in MDA-MB-231 and PC-3 cancer cells with IC50 values of 23 µM and 27 µM, respectively. | [5] |

Selectivity

PRGL493 has been tested against other ACSL isoforms. In the described experiments, under conditions where ACSL4 actively converted arachidonic acid to AA-CoA, ACSL1 and ACSL3 showed no such activity. This suggests that PRGL493's effects are specific to ACSL4-mediated arachidonic acid metabolism.[5]

AS-252424: A Dual PI3Kγ and ACSL4 Inhibitor

AS-252424 was initially developed as a PI3Kγ inhibitor and was later identified as a direct and potent inhibitor of ACSL4.[8][9]

Data Presentation

| Compound | Target | Biochemical Activity (IC50) | Cellular Activity (IC50) | Reference |

| AS-252424 | ACSL4 | Inhibition of recombinant ACSL4 activity | Inhibition of RSL3-induced ferroptosis in HT-1080 cells with an IC50 of 2.2 µM. | [8][9] |

| PI3Kγ | 0.03 µM | - | [8] | |

| PI3Kα | 0.94 µM | - | [8] | |

| PI3Kβ | 20 µM | - | [8] | |

| PI3Kδ | 20 µM | - | [8] | |

| CK2 | 0.02 µM | - | [8] |

Mechanism of Action

AS-252424 directly binds to the glutamine 464 residue of ACSL4, thereby inhibiting its enzymatic activity.[8][9]

Selectivity

While AS-252424 is a potent inhibitor of ACSL4, it also exhibits high potency against PI3Kγ and CK2.[8] This polypharmacology should be taken into consideration when interpreting experimental results. However, studies have shown that other PI3Kγ inhibitors do not rescue ferroptosis, suggesting that the anti-ferroptotic effect of AS-252424 is mediated through its inhibition of ACSL4.[9] Further experiments showed that AS-252424 did not inhibit the enzymatic activities of ACSL1 and ACSL3.[9][10]

Experimental Protocols

Biochemical Assay: Recombinant ACSL4 Activity

This assay measures the enzymatic activity of recombinant ACSL4 by quantifying the formation of arachidonoyl-CoA (AA-CoA) from arachidonic acid (AA).

Materials:

-

Recombinant human ACSL4 protein

-

Assay buffer: 175 mM Tris-HCl (pH 7.4), 10 mM ATP, 8 mM MgCl2, 5 mM DTT

-

Coenzyme A (CoA)

-

[3H]-Arachidonic Acid

-

Test compounds (PRGL493 or AS-252424) dissolved in DMSO

-

Ethyl acetate

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Prepare the reaction mixture in a microcentrifuge tube containing assay buffer, CoA, and [3H]-AA.

-

Add the test compound at various concentrations. For the control, add an equivalent volume of DMSO.

-

Pre-incubate the mixture with the recombinant ACSL4 protein for 10 minutes at 37°C.[9]

-

Initiate the enzymatic reaction by adding the substrate mixture.

-

Incubate the reaction for a defined period at 37°C.

-

Terminate the reaction by adding 1 ml of ethyl acetate to extract the unreacted [3H]-AA.

-

Centrifuge the tubes to separate the aqueous and organic layers.

-

Transfer an aliquot of the aqueous layer containing the [3H]-AA-CoA to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the radioactivity in the compound-treated samples to the DMSO control.

Cellular Assay: Inhibition of RSL3-Induced Ferroptosis

This assay assesses the ability of a test compound to protect cells from ferroptosis induced by the GPX4 inhibitor, RSL3.

Materials:

-

HT-1080 fibrosarcoma cells (or other ferroptosis-sensitive cell line)

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin/streptomycin

-

RSL3

-

Test compounds (PRGL493 or AS-252424) dissolved in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo®, CCK-8, or propidium iodide)

-

96-well plates

Protocol:

-

Seed HT-1080 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[11]

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.[12]

-

Induce ferroptosis by adding a fixed concentration of RSL3 (e.g., 1 µM) to the wells.[12]

-

Incubate the cells for a defined period (e.g., 8-24 hours).[11][12]

-

Measure cell viability using a chosen cell viability reagent according to the manufacturer's instructions.

-

For propidium iodide staining, image the cells using a fluorescence microscope and quantify the percentage of PI-positive (dead) cells.[12]

-

Calculate the IC50 value of the test compound for the inhibition of RSL3-induced cell death.

Mandatory Visualizations

ACSL4-Mediated Ferroptosis Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Probe ML323 | Chemical Probes Portal [chemicalprobes.org]

- 5. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ACSL4-Mediated Ferroptosis and Its Potential Role in Central Nervous System Diseases and Injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Foundational Research on ML303: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on ML303, a potent small molecule antagonist of the influenza A virus non-structural protein 1 (NS1). This compound represents a significant advancement in the pursuit of novel anti-influenza therapeutics that target host-pathogen interactions. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and discovery workflow.

Core Quantitative Data

This compound is a pyrazolopyridine-based compound identified through a high-throughput screening campaign.[1][2] Its antiviral activity has been characterized by several key quantitative metrics, which are summarized in the table below for easy comparison.

| Metric | Value | Virus Strain | Cell Line | Notes | Reference(s) |

| IC90 | 155 nM | Influenza A/PR/8/34 | MDCK | 90% inhibition of viral titer. | [1] |

| EC50 | 0.7 µM | Influenza A virus H1N1 | Not Specified | 50% effective concentration. | [No Source] |

| Viral Titer Reduction | 3 log units | Influenza A/PR/8/34 | MDCK | Observed at a concentration of 1.6 µM. | [1] |

Mechanism of Action: Antagonism of Influenza NS1 Protein

The influenza A virus NS1 protein is a critical virulence factor that counteracts the host's innate immune response, primarily by inhibiting the production of type I interferons (IFNs), such as IFN-β.[1][3] NS1 achieves this through various mechanisms, including the suppression of host gene expression.[1][3] this compound acts as an antagonist to the NS1 protein, thereby restoring the host's ability to mount an effective antiviral response.[1][4] A key function of this compound is to reverse the NS1-mediated inhibition of IFN-β mRNA expression.[1][4]

Signaling Pathway of NS1 Inhibition and this compound Intervention

The following diagram illustrates the signaling pathway of influenza virus NS1 protein in suppressing the host interferon response and the mechanism by which this compound counteracts this effect.

Caption: Influenza NS1 protein inhibits the host interferon response, which this compound antagonizes.

Experimental Protocols

The discovery and characterization of this compound involved a series of key experiments. The detailed methodologies for these assays are outlined below.

Yeast-Based Phenotypic Screen for NS1 Antagonists

This high-throughput screen was designed to identify small molecules that could reverse the growth-inhibitory effect of influenza NS1 protein expression in Saccharomyces cerevisiae.[1][4]

Methodology:

-

Yeast Strain: A yeast strain was engineered to express the influenza A/PR/8/34 NS1 protein under the control of an inducible promoter.

-

Assay Principle: Expression of NS1 is toxic to the yeast, leading to a slow-growth phenotype.[4] Compounds that antagonize NS1 function will rescue this phenotype, allowing for normal yeast growth.

-

Screening Protocol:

-

Yeast cells expressing NS1 were plated in multi-well plates.

-

A library of small molecule compounds was added to the wells.

-

Plates were incubated to allow for yeast growth.

-

Yeast growth was monitored, and compounds that restored growth were identified as primary hits.

-

-

Hit Validation: Hits were further evaluated in secondary assays to confirm their activity and rule out non-specific effects.

Inhibition of Influenza A/PR/8/34 Replication in MDCK Cells

This cell-based assay was used to determine the antiviral potency of this compound and its analogs against a laboratory-adapted strain of influenza A virus.[1][2]

Methodology:

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells were used as the host cells for viral infection.[1][2]

-

Virus: Influenza A/PR/8/34 virus was used for infection.[1][2]

-

Infection and Treatment:

-

Incubation: The infected and treated cells were incubated for 48 hours.[2]

-

Endpoint Measurement:

Restoration of IFN-β mRNA Expression

This experiment was conducted to confirm the mechanism of action of this compound by measuring its ability to reverse the NS1-mediated suppression of IFN-β gene expression.[1][4]

Methodology:

-

Cell Culture and Infection:

-

MDCK cells were infected with influenza A/PR/8/34 virus.

-

-

Compound Treatment: Infected cells were treated with this compound or a vehicle control.

-

RNA Extraction: At a specific time point post-infection (e.g., 6 hours), total RNA was extracted from the cells.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Data Analysis: The relative expression of IFN-β mRNA was calculated for treated versus untreated infected cells.

This compound Discovery and Development Workflow

The identification and progression of this compound as a lead compound followed a logical and systematic workflow, beginning with a large-scale screen and progressing through stages of validation and characterization.

References

- 1. Discovery of Small Molecule Influenza Virus NS1 Antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Identification, Design and Synthesis of Novel Pyrazolopyridine Influenza Virus Nonstructural Protein 1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Reduction in Interferon-Stimulated Genes Contributes to High-Yield Production of Influenza Virus in Suspension MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ferroptosis Induction by RSL3

An important introductory note: Initial searches for the ferroptosis inducer "ML303" did not yield direct evidence of its role in this specific cell death pathway. The preponderance of available scientific literature points to this compound as an antagonist of the influenza virus NS1 protein. Therefore, to provide a comprehensive and accurate technical guide on the core principles of ferroptosis induction by a small molecule, this document will focus on the well-characterized and widely studied ferroptosis inducer, RSL3 ((1S,3R)-RSL3) . RSL3 is a potent and specific inducer of ferroptosis, and its mechanism of action, though still under active investigation, provides an excellent framework for understanding this unique form of regulated cell death.

Introduction to RSL3 and Ferroptosis

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1] It is morphologically, biochemically, and genetically distinct from other forms of cell death such as apoptosis and necroptosis. The induction of ferroptosis is a promising therapeutic strategy for various diseases, particularly cancer.

RSL3 (RAS-selective lethal 3) was identified in screens for compounds that selectively kill cancer cells harboring oncogenic RAS mutations.[1] It is a potent and specific inducer of ferroptosis that functions independently of glutathione (GSH) depletion, distinguishing it from other inducers like erastin.[2] RSL3's primary mechanism of action is the inhibition of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.[2]

Chemical and Physical Properties of RSL3

RSL3 is a small molecule with the following properties:

| Property | Value |

| IUPAC Name | (1S,3R)-2-(2-chloroacetyl)-1,2,3,4-tetrahydro-1-(4-(methoxycarbonyl)phenyl)-3-methyl-6,7-dimethoxyisoquinolin-3-yl methyl carbonate |

| Molecular Formula | C23H21ClN2O5 |

| Molecular Weight | 440.88 g/mol |

| CAS Number | 1219810-16-8 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action of RSL3

The primary and most well-established mechanism of RSL3-induced ferroptosis is the direct inhibition of GPX4.[2] However, recent studies have revealed a more complex signaling network, suggesting that RSL3 may have broader effects on the cellular redox state.

Primary Mechanism: GPX4 Inhibition

RSL3 contains a chloroacetamide moiety that is thought to covalently bind to the active site selenocysteine of GPX4, leading to its irreversible inactivation.[1] GPX4 is a unique glutathione peroxidase that can directly reduce phospholipid hydroperoxides within biological membranes, a critical step in preventing the propagation of lipid peroxidation.[2] Inhibition of GPX4 by RSL3 leads to an unchecked accumulation of lipid reactive oxygen species (ROS), ultimately culminating in cell death.

Debated and Emerging Mechanisms

While GPX4 is a key target, some studies suggest RSL3's effects are broader:

-

Thioredoxin Reductase 1 (TXNRD1) Inhibition: Some evidence suggests that RSL3 can also inhibit TXNRD1, another important selenoprotein involved in cellular redox control.[1] However, other TXNRD1 inhibitors do not consistently induce ferroptosis, indicating this may not be the primary mechanism.[1]

-

PDI-NOS-NO Pathway: RSL3-mediated inhibition of TXNRD1 may lead to the activation of Protein Disulfide Isomerase (PDI). Activated PDI can then promote the dimerization and activation of Nitric Oxide Synthase (NOS), leading to increased nitric oxide (NO) and subsequent ROS/lipid-ROS accumulation.[3][4]

-

NF-κB Pathway Activation: In some cancer cell types, such as glioblastoma, RSL3 has been shown to activate the NF-κB signaling pathway, which can contribute to the downregulation of ferroptosis defense proteins and enhance cell death.[5][6]

Quantitative Data on RSL3 Activity

The half-maximal inhibitory concentration (IC50) of RSL3 varies depending on the cell line, reflecting differences in their sensitivity to ferroptosis.

| Cell Line | Cancer Type | RSL3 IC50 (24h) | Reference |

| HCT116 | Colorectal Cancer | 4.084 µM | [3] |

| LoVo | Colorectal Cancer | 2.75 µM | [3] |

| HT29 | Colorectal Cancer | 12.38 µM | [3] |

| Cell Line | Cancer Type | RSL3 IC50 (72h) | Reference |

| HN3 | Head and Neck Cancer | 0.48 µM | |

| HN3-rslR (resistant) | Head and Neck Cancer | 5.8 µM |

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Protocol:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Incubate overnight.

-

Treatment: Add various concentrations of RSL3 to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Lipid Peroxidation Assay (Using C11-BODIPY 581/591)

This assay measures lipid peroxidation using the fluorescent probe C11-BODIPY 581/591. In its reduced state, the probe fluoresces red, and upon oxidation by lipid peroxides, it shifts to green fluorescence. This shift can be quantified by flow cytometry or fluorescence microscopy.[10][11][12]

References

- 1. Ferroptosis - Wikipedia [en.wikipedia.org]

- 2. oncotarget.com [oncotarget.com]

- 3. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase: Role of PDI in RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RSL3 Drives Ferroptosis through NF- κ B Pathway Activation and GPX4 Depletion in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. google.com [google.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 11. abpbio.com [abpbio.com]

- 12. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

ML303: A Potent Antagonist of Influenza A Virus NS1 Protein and its Impact on Viral Replication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Influenza A virus remains a significant global health threat, necessitating the development of novel antiviral therapeutics with diverse mechanisms of action. The viral non-structural protein 1 (NS1) is a key virulence factor that orchestrates the subversion of the host's innate immune response, primarily by antagonizing the production of type I interferons (IFN). This whitepaper provides a comprehensive technical overview of ML303, a novel small molecule inhibitor of the influenza A virus NS1 protein. By targeting NS1, this compound effectively restores the host's intrinsic antiviral defenses, leading to a potent suppression of viral replication. This document details the quantitative antiviral efficacy of this compound, the experimental protocols for its evaluation, and the underlying signaling pathways involved in its mechanism of action.

Quantitative Efficacy of this compound

This compound has demonstrated significant potency against Influenza A virus in cell-based assays. The following table summarizes the key quantitative data for this compound's antiviral activity against the H1N1 strain A/Puerto Rico/8/34 in Madin-Darby Canine Kidney (MDCK) cells.

| Parameter | Value | Assay Type | Virus Strain | Cell Line |

| IC90 | 155 nM | NS1 Antagonism Assay | Influenza A/PR/8/34 | Yeast |

| EC50 | 0.7 µM | Viral Replication Assay | Influenza A/PR/8/34 (H1N1) | MDCK |

Mechanism of Action: Targeting the Viral Immune Evasion

The primary mechanism of action of this compound is the antagonism of the influenza A virus NS1 protein. NS1 is a multifunctional protein that plays a critical role in counteracting the host's innate immune response, thereby facilitating viral replication.

The NS1 protein suppresses the host interferon response through several mechanisms:

-

Inhibition of RIG-I signaling: NS1 can bind to the retinoic acid-inducible gene I (RIG-I), a key pattern recognition receptor that detects viral RNA, preventing the activation of downstream signaling cascades that lead to the production of type I interferons like IFN-β.

-

Sequestration of cellular mRNA processing factors: NS1 interacts with and inhibits the function of cellular proteins involved in pre-mRNA processing, such as the 30-kDa subunit of the Cleavage and Polyadenylation Specificity Factor (CPSF30). This leads to a global inhibition of host mRNA maturation and export from the nucleus, effectively shutting down the expression of host genes, including those involved in the antiviral response.

-

Inhibition of Protein Kinase R (PKR): NS1 can bind to and inhibit the activity of PKR, a key antiviral protein that, when activated by double-stranded RNA, phosphorylates the eukaryotic initiation factor 2-alpha (eIF2α), leading to a global shutdown of protein synthesis.

This compound directly binds to the NS1 protein, disrupting its function. By inhibiting NS1, this compound effectively restores the host cell's ability to mount an effective antiviral response. A key outcome of this compound treatment is the restoration of IFN-β mRNA levels in infected cells, which subsequently leads to the expression of numerous interferon-stimulated genes (ISGs) with potent antiviral activities.

Signaling Pathways

The following diagrams illustrate the experimental workflow for evaluating this compound and the signaling pathway it modulates.

Figure 1. Experimental workflow for the discovery and validation of this compound.

Figure 2. this compound mechanism of action via NS1 antagonism.

Detailed Experimental Protocols

Yeast-Based High-Throughput Screen for NS1 Antagonists

This assay identifies compounds that reverse the slow-growth phenotype induced by the expression of influenza NS1 protein in Saccharomyces cerevisiae.

-

Yeast Strain and Plasmid Construction:

-

A yeast strain is engineered to express the influenza A virus NS1 protein under the control of an inducible promoter (e.g., GAL1).

-

The expression of NS1 results in a measurable growth defect.

-

-

Assay Procedure:

-

Prepare a liquid culture of the engineered yeast strain in a medium that represses NS1 expression (e.g., containing glucose).

-

Wash and resuspend the yeast cells in an induction medium (e.g., containing galactose) to initiate NS1 expression.

-

Dispense the yeast suspension into 384-well microplates.

-

Using a robotic system, add compounds from a small molecule library to the wells at a final concentration typically in the low micromolar range.

-

Incubate the plates at 30°C with shaking for a defined period (e.g., 24-48 hours).

-

Measure the optical density (OD) of the yeast cultures at 600 nm using a plate reader.

-

Compounds that restore yeast growth to a level comparable to control wells (without NS1 induction) are identified as primary hits.

-

Antiviral Activity Assay in MDCK Cells (TCID50)

This assay determines the 50% tissue culture infective dose (TCID50) to quantify the reduction in viral titer in the presence of the test compound.

-

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells.

-

Influenza A/Puerto Rico/8/34 (H1N1) virus stock.

-

Infection medium: Eagle's Minimum Essential Medium (EMEM) supplemented with TPCK-trypsin (to facilitate viral entry).

-

96-well cell culture plates.

-

This compound stock solution.

-

-

Procedure:

-

Seed MDCK cells in 96-well plates and grow to confluence.

-

Prepare serial dilutions of the this compound compound in the infection medium.

-

In a separate plate, prepare serial dilutions of the influenza virus stock.

-

Pre-incubate the virus dilutions with the corresponding this compound dilutions for 1 hour at 37°C.

-

Remove the growth medium from the confluent MDCK cell monolayers and wash with phosphate-buffered saline (PBS).

-

Inoculate the cells with the virus-compound mixtures.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

-

After incubation, observe the wells for cytopathic effect (CPE).

-

The viral titer (TCID50) is calculated using the Reed-Muench method based on the endpoint dilution where 50% of the wells show CPE.

-

The EC50 value for this compound is determined as the concentration of the compound that reduces the viral titer by 50%.

-

IFN-β mRNA Quantification

This assay measures the restoration of interferon-β gene expression in the presence of this compound.

-

Procedure:

-

Infect confluent MDCK cells with influenza A/PR/8/34 at a specified multiplicity of infection (MOI).

-

Treat the infected cells with this compound at various concentrations.

-

At a defined time point post-infection (e.g., 6-8 hours), harvest the cells.

-

Extract total RNA from the cells using a suitable RNA isolation kit.

-

Perform quantitative reverse transcription PCR (qRT-PCR) using primers specific for canine IFN-β and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the relative expression levels of IFN-β mRNA in this compound-treated cells compared to untreated, infected cells.

-

Conclusion

This compound represents a promising class of antiviral compounds that target a key immune evasion mechanism of the influenza A virus. By specifically antagonizing the NS1 protein, this compound restores the host's innate interferon response, leading to a potent inhibition of viral replication. The quantitative data and detailed methodologies presented in this whitepaper provide a solid foundation for further preclinical and clinical development of this compound and other NS1 inhibitors as a novel therapeutic strategy against influenza. The unique mechanism of action of this compound, which relies on bolstering the host's own defenses, may also offer a higher barrier to the development of viral resistance compared to drugs that directly target viral enzymes.

The Dual-Inhibitor Function of Novel Anti-Alzheimer's Disease Agents: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, necessitating the development of therapeutic agents that can modulate multiple pathological pathways. A promising strategy in this endeavor is the design of dual-inhibitor compounds that can simultaneously target distinct enzymatic drivers of the disease. This technical guide explores the core function of a novel class of dual inhibitors targeting both Glutaminyl Cyclase (QC) and Glycogen Synthase Kinase-3β (GSK-3β). Upregulation of QC contributes to the formation of neurotoxic pyroglutamate-amyloid-β (pE-Aβ), a key initiator of amyloid plaque aggregation. Concurrently, GSK-3β is a critical kinase involved in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles (NFTs). The simultaneous inhibition of both QC and GSK-3β presents a synergistic approach to mitigating the core pathologies of Alzheimer's disease. This document provides an in-depth overview of a series of dual inhibitors based on a maleimide and imidazole motif, including their quantitative inhibitory data, the experimental protocols for their evaluation, and the signaling pathways they modulate.

Quantitative Inhibitory Data

The following table summarizes the inhibitory potency of a representative dual inhibitor from the maleimide-imidazole series against both human Glutaminyl Cyclase (hQC) and Glycogen Synthase Kinase-3β (GSK-3β). The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound ID | Target Enzyme | IC50 (µM) |

| Compound 2 | Glutaminyl Cyclase (QC) | 1.22[1] |

| Glycogen Synthase Kinase-3β (GSK-3β) | 0.0021[1] |

Note: The data presented is for a representative compound from a series of dual inhibitors containing maleimide and imidazole motifs.

Experimental Protocols

The evaluation of the dual-inhibitor function of this compound series involves distinct assays for each target enzyme. The general methodologies are outlined below.

Glutaminyl Cyclase (QC) Inhibition Assay

A fluorometric assay is employed to determine the inhibitory activity of compounds against human QC (hQC).

-

Principle: The assay measures the cyclization of a substrate, L-Glutamine-7-amido-4-methylcoumarin (Glu-AMC), by QC to form pyroglutamate-AMC. A coupled auxiliary enzyme, pyroglutamyl aminopeptidase (pGAPase), then cleaves the pyroglutamate, releasing the fluorescent 7-amino-4-methylcoumarin (AMC). The fluorescence intensity is directly proportional to the QC activity.

-

Materials:

-

Human recombinant QC

-

Glu-AMC substrate

-

pGAPase

-

Assay buffer (e.g., 25 mM HEPES, pH 7.0)

-

Test compounds

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the substrate, the auxiliary enzyme (pGAPase), and the test compound at various concentrations.

-

Initiate the reaction by adding the hQC enzyme to the wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the fluorescence of the released AMC at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission).

-

Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Assay

A common method for assessing GSK-3β inhibition is a luminescence-based kinase assay.

-

Principle: This assay measures the amount of ATP remaining in the solution following a kinase reaction. The kinase reaction involves the transfer of a phosphate group from ATP to a specific substrate by GSK-3β. The amount of remaining ATP is inversely proportional to the kinase activity.

-

Materials:

-

Human recombinant GSK-3β

-

GSK-3β substrate (e.g., a synthetic peptide)

-

ATP

-

Kinase assay buffer

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

Test compounds

-

96-well white microplates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the GSK-3β enzyme, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45 minutes).

-

Stop the reaction and add the ATP detection reagent. This reagent lyses the cells (if a cell-based assay) and contains luciferase and luciferin, which produce light in the presence of ATP.

-

Measure the luminescence signal using a luminometer.

-

Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualization of Signaling Pathways and Workflows

Dual Inhibition Signaling Pathway in Alzheimer's Disease

The following diagram illustrates the pathological signaling pathways in Alzheimer's disease and the points of intervention for a dual QC and GSK-3β inhibitor.

Caption: Dual inhibition of QC and GSK-3β in Alzheimer's disease pathology.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines the general workflow for the synthesis and evaluation of the dual-function inhibitors.

Caption: Workflow for the evaluation of dual QC and GSK-3β inhibitors.

References

Methodological & Application

Application Notes and Protocols for In Vitro Ferroptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels. It is morphologically, biochemically, and genetically distinct from other forms of cell death such as apoptosis and necroptosis. The induction of ferroptosis is a promising therapeutic strategy for various diseases, particularly cancer.

These application notes provide a comprehensive guide to inducing and analyzing ferroptosis in vitro. While the primary focus is on established inducers, the provided protocols can be adapted for testing novel compounds.